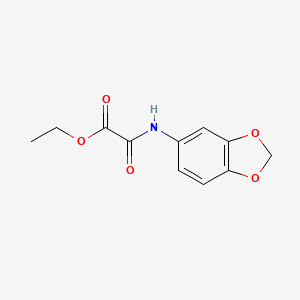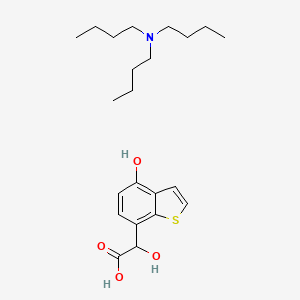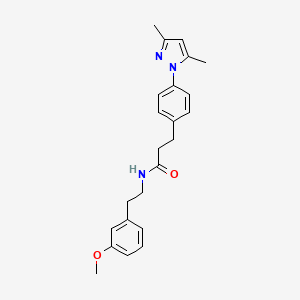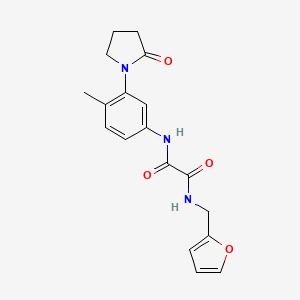![molecular formula C27H19N3O4S2 B2489926 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 328108-53-8](/img/structure/B2489926.png)
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in thieno[2,3-d]pyrimidine derivatives, including N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, primarily stems from their broad spectrum of biological activities, including antimicrobial and antifungal properties. These compounds are synthesized through various chemical reactions and have been extensively studied for their potential in medicinal chemistry due to their structural similarity to several biomolecules.
Synthesis Analysis
Thieno[2,3-d]pyrimidine derivatives are typically synthesized through multistep synthetic pathways. A common approach involves the cyclization of thiourea with ethyl acetoacetate and substituted benzaldehydes, forming a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, which can then be further modified to introduce various substituents, including sulfanylacetamide groups (Gangjee, Zeng, McGuire, & Kisliuk, 2002).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives often features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which influences the molecule's reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Wissenschaftliche Forschungsanwendungen
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Research has explored derivatives similar to N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide for their potent inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell replication, making them targets for cancer therapy. Studies have shown that certain analogues demonstrate significant dual inhibitory activity, suggesting their potential as antitumor agents. For example, compounds have been synthesized that exhibit potent inhibitory activities against human TS and DHFR, with some derivatives being the most potent known dual inhibitors of these enzymes to date (Gangjee et al., 2008).
Antimicrobial Activity
The structural framework of this compound has been utilized to develop compounds with antimicrobial properties. Certain derivatives have shown activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. For instance, studies have reported on compounds exhibiting antimicrobial activity towards Staphylococcus aureus and other pathogens, highlighting the versatility of this chemical scaffold in generating effective antimicrobial agents (Attia et al., 2014).
Antitumor and Antibacterial Agents
The exploration into thieno[2,3-d]pyrimidin-2-yl derivatives has extended to their application as antitumor and antibacterial agents. Research has focused on synthesizing novel compounds within this class to evaluate their biological activities. The results have demonstrated that these compounds possess potent and selective inhibitory effects on DHFR from pathogens causing opportunistic infections in immunocompromised patients, as well as exhibiting antitumor properties against various cancer cell lines. This underscores the potential of derivatives of this compound in the development of new therapeutic agents for cancer and bacterial infections (Gangjee et al., 2007).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S2/c31-23(28-18-11-12-21-22(13-18)34-16-33-21)15-36-27-29-25-24(20(14-35-25)17-7-3-1-4-8-17)26(32)30(27)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORXPBDBBBKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)


![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)
